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Compound of Interest

Compound Name: (E)-N-Methylcinnamylamine-d3

Cat. No.: B12420114

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N-Methylcinnamylamine-d3 is the deuterated isotopologue of (E)-N-
Methylcinnamylamine. Stable isotope-labeled compounds are crucial tools in quantitative
analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), where they serve
as ideal internal standards. The incorporation of deuterium atoms results in a mass shift that
allows for differentiation between the analyte and the standard, while maintaining nearly
identical physicochemical properties. This guide provides a comprehensive overview of (E)-N-
Methylcinnamylamine-d3, including its chemical properties, a detailed synthesis protocol,
predicted analytical data, and its application as an internal standard in quantitative bioanalysis.

Chemical Properties and Data

(E)-N-Methylcinnamylamine-d3 is a synthetic compound where three hydrogen atoms on the
N-methyl group are replaced with deuterium. This isotopic labeling is key to its utility in
analytical chemistry.
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(E)-N- (E)-N-
Property . . . .
Methylcinnamylamine-d3 Methylcinnamylamine
(E)-N-Methyl-3-phenyl-2-
(2E)-N-(Methyl-d3)-3-phenyl-2- ]
Synonyms _ propen-1-amine, trans-N-
propen-1-amine ) .
Methylcinnamylamine
CAS Number 1795142-11-8 116939-14-1
Molecular Formula C1oH10D3N C1oH13N
Molecular Weight ~150.25 g/mol 147.22 g/mol
Exact Mass 150.1237 amu 147.1048 amu
Expected to be a colorless to -
Appearance . Not specified
pale yellow oil
Expected to be soluble in
Solubility organic solvents like methanol,  Not specified

ethanol, and DMSO

Synthesis of (E)-N-Methylcinnamylamine-d3

The synthesis of (E)-N-Methylcinnamylamine-d3 can be achieved through a one-pot

reductive amination reaction. This method involves the reaction of (E)-cinnamaldehyde with

methyl-d3-amine hydrochloride in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

Materials:

(E)-Cinnamaldehyde

Methyl-d3-amine hydrochloride
Sodium triacetoxyborohydride (STAB)
Dichloromethane (DCM), anhydrous

Methanol (MeOH), anhydrous
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Argon or Nitrogen gas

Procedure:

e To a round-bottom flask under an inert atmosphere (argon or nitrogen), add (E)-
cinnamaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

e Add methyl-d3-amine hydrochloride (1.2 eq) to the solution.

 Stir the mixture at room temperature for 30 minutes.

e Cool the reaction mixture to 0 °C using an ice bath.

e Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes,
ensuring the temperature remains below 5 °C.

 Allow the reaction to warm to room temperature and stir for 12-16 hours.

¢ Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

o Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium
bicarbonate solution.

o Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude
product.

 Purify the crude product by flash column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (E)-N-
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Methylcinnamylamine-d3.

Synthesis Workflow Diagram

(E)-Ci
Methyl-d3-amine HCI

Quenching (aq. NaHCO3D—>Gx|racuon (DcmD—»Gurmcauon (Column chramamgraphy@

Sodium Triacetoxyborohydride (STAB)

DCM, 0°C to RT

Click to download full resolution via product page

Caption: Synthesis of (E)-N-Methylcinnamylamine-d3 via reductive amination.

Analytical Characterization

The identity and purity of (E)-N-Methylcinnamylamine-d3 would be confirmed using standard
analytical technigues such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS).

Predicted *H and **C NMR Spectral Data

The following tables summarize the predicted chemical shifts for (E)-N-Methylcinnamylamine-
d3. The absence of a proton signal for the N-methyl group and the presence of a characteristic
1:1:1 triplet in the 13C NMR for the deuterated methyl carbon are key indicators of successful
synthesis.

Predicted *H NMR Chemical Shifts (in CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.20-7.40 m 5H Ar-H
6.55 d,J=16 Hz 1H =CH-Ar
6.25 dt, J= 16, 6 Hz 1H -CH=
3.40 d,J=6Hz 2H -CH2-N

| 1.50 | s (broad) | 1H | NH |

Predicted 3C NMR Chemical Shifts (in CDCls, 100 MHz)

Chemical Shift (6, ppm)

Assignment

137.0 Ar-C (quaternary)
132.0 =CH-Ar

128.8 Ar-CH

127.5 Ar-CH

126.5 Ar-CH

128.0 -CH=

55.0 -CHz2-N

| 35.5 (t, J = 20 Hz) | N-CDs |

Predicted Mass Spectrometry Fragmentation

Mass spectrometry is a definitive technique to confirm the incorporation of deuterium. The
molecular ion peak will be shifted by +3 m/z units compared to the unlabeled compound.
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(E)-N- (E)-N-

m/z lon Methylcinnamylami  Methylcinnamylami
ne-d3 ne

150/151 [M+H]* Expected

147/148 [M+H]* - Expected

117 [CoHo]* Expected Expected

91 [C7HA]* Expected Expected

47 [CH2=N*H(CD3)] Expected

44 [CH2=N*H(CHS3)] - Expected

Application as an Internal Standard in LC-MS/MS

(E)-N-Methylcinnamylamine-d3 is an ideal internal standard for the accurate quantification of
(E)-N-Methylcinnamylamine in complex matrices such as plasma or tissue homogenates. Its
near-identical chromatographic behavior and ionization efficiency to the unlabeled analyte allow
for correction of matrix effects and variations in sample preparation and instrument response.

Experimental Protocol: Quantitative Analysis

Sample Preparation:

o Spike a known amount of (E)-N-Methylcinnamylamine-d3 (internal standard) into the
biological matrix sample.

o Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).
» Vortex and centrifuge the sample to pellet the precipitated proteins.

o Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

» Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:
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LC Column: A C18 reverse-phase column is suitable.

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

MS Detection: Electrospray ionization (ESI) in positive ion mode.

MRM Transitions:

o (E)-N-Methylcinnamylamine: e.g., m/z 148 - 117
o (E)-N-Methylcinnamylamine-d3: e.g., m/z 151 - 117

Quantification: The concentration of the analyte is determined by calculating the peak area ratio
of the analyte to the internal standard and comparing it to a calibration curve prepared in the
same matrix.

Analytical Workflow Diagram
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Sample Preparation
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:

Spike with (E)-N-Methylcinnamylamine-d3

:
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:
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:
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:
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Caption: Workflow for quantitative analysis using a deuterated internal standard.
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Potential Biological Significance and Signaling
Pathways

While specific biological activities of (E)-N-Methylcinnamylamine are not extensively
documented, cinnamylamine and its derivatives are known to possess a range of
pharmacological properties. These compounds are structurally related to other biogenic amines
and may interact with various receptors and enzymes. For instance, derivatives of
cinnamamides have been shown to interact with cannabinoid receptors and transient receptor
potential (TRP) channels, which are involved in pain sensation and inflammation.

Hypothetical Sighaling Pathway Involvement

Given the structural similarities to other bioactive amines, (E)-N-Methylcinnamylamine could
potentially modulate signaling pathways involved in neurotransmission or inflammation. For
example, it might interact with G-protein coupled receptors (GPCRS), leading to downstream
effects on second messengers like cyclic AMP (CAMP) or inositol triphosphate (IP3).
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Caption: A potential GPCR signaling pathway modulated by (E)-N-Methylcinnamylamine.
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Conclusion

(E)-N-Methylcinnamylamine-d3 is a valuable tool for researchers in analytical and
pharmaceutical sciences. Its primary application as an internal standard in LC-MS-based
quantification ensures the accuracy and reliability of analytical data. This technical guide
provides the fundamental knowledge required for its synthesis, characterization, and
application, empowering scientists to utilize this stable isotope-labeled compound in their
research endeavors.

 To cite this document: BenchChem. [An In-depth Technical Guide to (E)-N-
Methylcinnamylamine-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12420114#what-is-e-n-methylcinnamylamine-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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